Thalidomide-4-Br

PROTAC Cross-coupling Synthetic Methodology

Thalidomide-4-Br (SY2-062), chemically defined as 4-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a synthetic derivative of thalidomide featuring a bromine atom substitution at the 4-position of the isoindoline ring. With a molecular weight of 337.13 g/mol, this compound serves as a functionalized cereblon (CRBN) E3 ligase ligand , structurally engineered to facilitate conjugation chemistry for the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders.

Molecular Formula C13H9BrN2O4
Molecular Weight 337.12 g/mol
CAS No. 2093536-12-8
Cat. No. B2758617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-4-Br
CAS2093536-12-8
Molecular FormulaC13H9BrN2O4
Molecular Weight337.12 g/mol
Structural Identifiers
InChIInChI=1S/C13H9BrN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)
InChIKeyNUICQRZENMKDBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thalidomide-4-Br (CAS 2093536-12-8) Procurement Guide: A CRBN Ligand for PROTAC Development


Thalidomide-4-Br (SY2-062), chemically defined as 4-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a synthetic derivative of thalidomide featuring a bromine atom substitution at the 4-position of the isoindoline ring . With a molecular weight of 337.13 g/mol, this compound serves as a functionalized cereblon (CRBN) E3 ligase ligand , structurally engineered to facilitate conjugation chemistry for the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders . The bromine substituent provides a reactive handle for cross-coupling reactions, enabling modular assembly of heterobifunctional degraders, distinguishing it from unsubstituted thalidomide and clinically approved immunomodulatory imide drugs (IMiDs) .

Why Unsubstituted Thalidomide or Simple Analogs Are Insufficient for Thalidomide-4-Br's Role


The 4-bromo substituent in Thalidomide-4-Br confers a critical functional distinction that cannot be replicated by unsubstituted thalidomide, lenalidomide, or pomalidomide . While these clinically approved IMiDs also bind CRBN, they lack the synthetic versatility required for modular PROTAC assembly. The aryl bromide moiety acts as an electrophilic cross-coupling partner in key reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings , which are essential for linking the CRBN ligand to a target protein ligand via a customizable linker. Substituting Thalidomide-4-Br with a non-halogenated analog would necessitate a complete redesign of the synthetic route, potentially introducing additional steps, lowering yields, and altering the physicochemical properties of the final PROTAC [1]. This structural feature directly addresses the need for efficient, modular, and scalable synthesis of CRBN-recruiting degraders, a requirement not met by standard IMiDs.

Quantitative Differentiation of Thalidomide-4-Br for Scientific Procurement


Synthetic Efficiency: Thalidomide-4-Br as a Superior Building Block for Cross-Coupling Reactions

Thalidomide-4-Br demonstrates a clear synthetic advantage over non-halogenated CRBN ligands like thalidomide or pomalidomide in the construction of PROTACs. The aryl bromide moiety enables efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to directly install linker-POI ligand conjugates . This avoids the need for additional functional group manipulations (e.g., amidation, esterification) that are often lower-yielding and less versatile. While no head-to-head yield comparison study was located, the class-level inference is that the aryl bromide provides a superior, orthogonal reactive handle compared to the amide or amine functionalities present on other CRBN ligands, which are often incompatible with subsequent conjugation steps .

PROTAC Cross-coupling Synthetic Methodology

Application in Validated Degrader Synthesis: Thalidomide-4-Br as a Precursor to Potent PROTACs

Thalidomide-4-Br is explicitly validated as a key precursor for the synthesis of biologically potent PROTACs. For instance, it is used to generate a PROTAC EZH2 Degrader (e.g., HY-181307) by conjugating a target ligand via the bromine handle . In contrast, Thalidomide-4-O-C6-Br, an analog with an extended alkyl linker, is a pre-formed ligand-linker conjugate used for a different class of PROTACs . The core Thalidomide-4-Br offers greater flexibility in linker design and length optimization, a critical parameter for efficient ternary complex formation and target degradation [1]. While direct degradation efficiency data comparing the two precursors is not available, the modularity conferred by Thalidomide-4-Br is a distinct advantage in medicinal chemistry campaigns.

PROTAC CRBN Targeted Protein Degradation

Comparison with Thalidomide-4-Br,7-F: A More Focused and Economical Synthetic Tool

Thalidomide-4-Br provides a single, well-defined synthetic handle for derivatization, in contrast to its di-halogenated analog, Thalidomide-4-Br,7-F [1]. While the latter contains both bromine and fluorine atoms, the fluorine at the 7-position is generally less reactive and often serves as a metabolic or physicochemical modulator rather than a primary synthetic handle [2]. The presence of a single, reactive bromine site in Thalidomide-4-Br simplifies the chemistry, reduces the risk of side reactions or the need for complex protection/deprotection strategies, and often correlates with a lower commercial cost [3]. This makes Thalidomide-4-Br a more economical and straightforward choice for researchers whose primary objective is to conjugate a linker-POI ligand via the 4-position.

PROTAC Synthetic Handle Functionalized CRBN Ligand

Validated Applications of Thalidomide-4-Br (CAS 2093536-12-8) in Research and Development


Modular Synthesis of CRBN-Recruiting PROTACs for Undruggable Targets

Thalidomide-4-Br is the optimal building block for medicinal chemistry teams aiming to synthesize novel PROTACs targeting previously undruggable proteins. Its aryl bromide handle allows for straightforward conjugation to a wide array of target protein ligands via robust cross-coupling chemistry . This modular approach facilitates the rapid exploration of different linkers and warheads, accelerating the hit-to-lead optimization process [1]. In contrast to pre-assembled ligand-linker conjugates, Thalidomide-4-Br provides the flexibility needed to tailor the degrader's physicochemical and degradation properties.

High-Throughput Screening of Linker Libraries for Targeted Protein Degradation

In an industrial or high-throughput academic setting, Thalidomide-4-Br is a cost-effective and versatile starting material for generating libraries of PROTACs with varying linker compositions and lengths . The single, reactive bromine site ensures predictable and efficient coupling, minimizing the need for extensive purification and characterization of intermediate products [1]. This streamlines the workflow for screening campaigns designed to identify optimal degraders against a specific protein target.

Development of Next-Generation Molecular Glue Degraders

Thalidomide-4-Br serves as a key precursor for synthesizing and exploring the chemical space of novel molecular glue degraders . By derivatizing the 4-position, researchers can modulate the surface properties of the CRBN E3 ligase, potentially recruiting new neosubstrates for degradation [1]. This is a critical application for discovering compounds with unique degradation profiles distinct from existing IMiDs like lenalidomide or pomalidomide.

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